Lipophilicity (LogP) of 6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) vs. Unsubstituted 1H-Indazole: Implications for Membrane Permeability
The introduction of the 6-fluoro and 4-methyl substituents significantly increases the lipophilicity of the indazole core, which is a key determinant of passive membrane permeability and oral bioavailability. The target compound exhibits a measured LogP of 2.33, compared to a baseline LogP of approximately 1.20 for unsubstituted 1H-indazole . This >1 log unit increase represents an approximately 10-fold greater partitioning into the lipid phase, which directly impacts a compound's ability to cross cellular membranes. Furthermore, an alternative experimental source reports a LogP of 2.01040 [1]. Both values consistently indicate a compound that is substantially more lipophilic than the parent scaffold, positioning it within the optimal range for CNS drug-like properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.33 (and 2.01040 from a separate source) |
| Comparator Or Baseline | 1H-Indazole (parent scaffold), LogP ≈ 1.20 |
| Quantified Difference | ΔLogP ≈ +1.13, representing a ~10-fold increase in lipophilicity |
| Conditions | Predicted/measured partition coefficient at 25°C |
Why This Matters
Lipophilicity directly governs passive membrane permeability; a LogP value of 2.33 positions this compound within the optimal range for balanced solubility and permeability, making it a superior starting point for cell-based assays compared to the more polar parent scaffold.
- [1] Chem960. (n.d.). 6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) Experimental Properties. View Source
